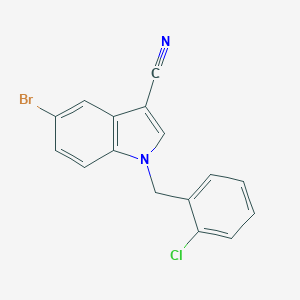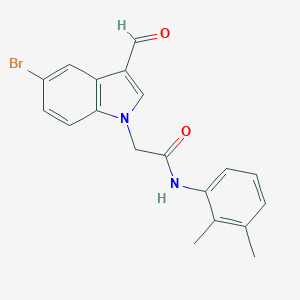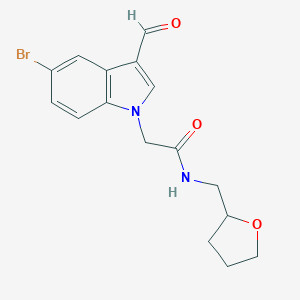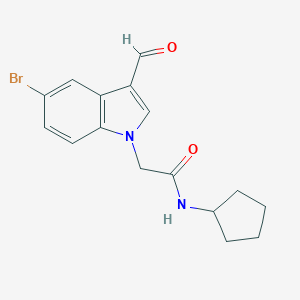![molecular formula C27H26Cl2N4O5 B297515 2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B297515.png)
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is also known as LCL161 and is a member of the class of hydrazides. LCL161 is a selective inhibitor of the cellular inhibitor of apoptosis protein (cIAP) family, which has been shown to have a significant impact on cancer cells.
作用機序
LCL161 works by inhibiting the activity of cIAP proteins, which are responsible for blocking the apoptotic pathway in cancer cells. By inhibiting cIAP proteins, LCL161 promotes the activation of caspases, which are key enzymes involved in the process of apoptosis. The activation of caspases leads to the death of cancer cells, making LCL161 a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
LCL161 has been found to have a number of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to their death. LCL161 has also been found to inhibit the growth and proliferation of cancer cells. In addition, LCL161 has been shown to enhance the immune response against cancer cells, making it a potential candidate for combination therapy with other cancer treatments.
実験室実験の利点と制限
LCL161 has several advantages for lab experiments. The compound is highly selective for cIAP proteins, making it a useful tool for studying the role of these proteins in cancer cells. LCL161 is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to using LCL161 in lab experiments. The compound has low solubility in water, which can make it difficult to work with in certain experiments. In addition, LCL161 has a short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on LCL161. One area of interest is the development of new formulations of the compound that improve its solubility and stability. Another area of interest is the identification of biomarkers that can be used to predict the response of cancer cells to LCL161. Finally, there is a need for further research to determine the safety and efficacy of LCL161 in clinical trials, with the ultimate goal of developing a new cancer treatment that can improve patient outcomes.
合成法
The synthesis of LCL161 involves a multi-step process that starts with the reaction of 2-ethoxybenzaldehyde with 3,5-dichloroaniline to form the intermediate compound 4-(2-ethoxybenzylideneamino)-3,5-dichlorobenzoic acid. The intermediate compound is then reacted with hydrazine hydrate to form the hydrazide derivative. The final product is obtained by reacting the hydrazide derivative with 2-phenylethyl bromide and acetic anhydride.
科学的研究の応用
LCL161 has been extensively studied for its potential applications in cancer treatment. The compound has been shown to selectively target cIAP family proteins, which are known to play a crucial role in the survival of cancer cells. By inhibiting cIAP proteins, LCL161 induces apoptosis in cancer cells, leading to their death. LCL161 has been found to be effective against a broad range of cancer types, including breast, lung, colon, and prostate cancer.
特性
製品名 |
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide |
|---|---|
分子式 |
C27H26Cl2N4O5 |
分子量 |
557.4 g/mol |
IUPAC名 |
N//'-[(E)-[4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-ethoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide |
InChI |
InChI=1S/C27H26Cl2N4O5/c1-2-37-24-12-19(16-31-33-27(36)26(35)30-11-10-18-6-4-3-5-7-18)8-9-23(24)38-17-25(34)32-22-14-20(28)13-21(29)15-22/h3-9,12-16H,2,10-11,17H2,1H3,(H,30,35)(H,32,34)(H,33,36)/b31-16+ |
InChIキー |
OLWWTVOAZLTBLL-WCMJOSRZSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NCCC2=CC=CC=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCCC2=CC=CC=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
正規SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCCC2=CC=CC=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)

![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)




![5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297452.png)

